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Cat. No.: B605806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azidoethyl-SS-ethylamine is a heterobifunctional, cleavable crosslinker that has emerged as

a valuable tool in the field of bioconjugation. Its unique architecture, featuring a terminal azide

group, a primary amine, and a central disulfide bond, allows for the precise and controlled

linkage of biomolecules. This guide provides a comprehensive overview of the core

applications of Azidoethyl-SS-ethylamine, detailing its chemical properties, reaction

mechanisms, and practical applications in drug development and research. The inclusion of a

disulfide bond renders the resulting conjugates cleavable under reducing conditions, a feature

of particular importance in the design of antibody-drug conjugates (ADCs) for targeted cancer

therapy.[1][2][3][4][5] The azide and amine functionalities provide orthogonal handles for a

variety of conjugation chemistries, most notably "click chemistry" and amidation.[1][2][3][4][5]

Core Properties of Azidoethyl-SS-ethylamine
The utility of Azidoethyl-SS-ethylamine in bioconjugation stems from its distinct chemical

moieties.
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Property Description

Molecular Formula C4H10N4S2[6][7]

Molecular Weight 178.28 g/mol [6][7]

CAS Number 1807512-40-8[6][7]

Azide Group (-N3)

Enables highly efficient and specific "click

chemistry" reactions, such as Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

and Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[3][4][5]

Amine Group (-NH2)

A primary amine that readily reacts with

activated esters, such as N-hydroxysuccinimide

(NHS) esters, to form stable amide bonds. It can

also be coupled to carboxylic acids using

carbodiimide chemistry.[1][2]

Disulfide Bond (-S-S-)

A cleavable linkage that is stable under

physiological conditions but can be readily

reduced by intracellular reducing agents like

glutathione (GSH), which is found in higher

concentrations inside cells.[8][9] This property is

crucial for the controlled release of payloads in

targeted drug delivery.[8][9]

Solubility
Soluble in organic solvents such as DMSO and

DMF.[10]

Key Bioconjugation Reactions
Azidoethyl-SS-ethylamine's bifunctionality allows for a two-step conjugation strategy,

enabling the linkage of two different molecules.

Amine-Reactive Conjugation
The primary amine of Azidoethyl-SS-ethylamine serves as a nucleophile for reactions with

various electrophilic groups. The most common application is the reaction with NHS esters to
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form stable amide bonds. This is a widely used method for modifying proteins, antibodies, and

other biomolecules that have accessible lysine residues or an N-terminal amine.

Experimental Protocol: General NHS Ester Conjugation

This protocol outlines the general steps for conjugating an NHS ester-activated molecule to the

amine group of Azidoethyl-SS-ethylamine.

Materials:

Azidoethyl-SS-ethylamine

NHS ester-activated molecule (e.g., a drug or a fluorescent dye)

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5

Quenching solution: 1 M Tris-HCl, pH 8.0

Purification column (e.g., size-exclusion chromatography)

Procedure:

Dissolve Reagents:

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock

concentration of 10-20 mM.

Dissolve Azidoethyl-SS-ethylamine in the reaction buffer.

Conjugation Reaction:

Add the dissolved NHS ester to the Azidoethyl-SS-ethylamine solution. A molar excess

of the NHS ester (typically 1.5 to 5-fold) is often used to ensure efficient conjugation to the

amine.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching:

Add the quenching solution to a final concentration of 50-100 mM to consume any

unreacted NHS ester.

Incubate for 30 minutes at room temperature.

Purification:

Purify the resulting azide-functionalized conjugate using an appropriate chromatography

method, such as size-exclusion chromatography, to remove excess reagents and

byproducts.

Azide-Reactive "Click" Chemistry
The azide group of the now-functionalized molecule can be used for highly specific and efficient

"click" reactions. This bioorthogonal reaction allows for conjugation in complex biological

environments with minimal side reactions.

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a

copper(I) source. It results in the formation of a stable triazole linkage.

Experimental Protocol: General CuAAC Reaction

Materials:

Azide-functionalized molecule

Alkyne-functionalized biomolecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer: PBS, pH 7.4

Procedure:

Prepare Reagents:

Prepare stock solutions of the azide-functionalized molecule, alkyne-functionalized

biomolecule, CuSO4, sodium ascorbate, and THPTA in the reaction buffer.

Reaction Mixture:

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-

functionalized biomolecule.

Add the THPTA ligand to the mixture.

Add the CuSO4 solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

Purification:

Purify the final conjugate using a suitable method, such as size-exclusion chromatography

or affinity chromatography, to remove the copper catalyst and other reagents.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This method is

particularly useful for in vivo and live-cell labeling applications where the cytotoxicity of copper

is a concern.[11][12][13]

Experimental Protocol: General SPAAC Reaction

Materials:
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Azide-functionalized molecule

DBCO-functionalized biomolecule

Reaction buffer: PBS, pH 7.4

Procedure:

Prepare Reagents:

Dissolve the azide-functionalized molecule and the DBCO-functionalized biomolecule in

the reaction buffer.

Conjugation Reaction:

Combine the two solutions in the desired molar ratio (often a slight excess of one

component is used).

Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction

progress can be monitored by techniques such as HPLC or mass spectrometry.

Purification:

Purify the conjugate using standard chromatography techniques to remove any unreacted

starting materials.

Quantitative Data on Click Chemistry Reaction Kinetics

While specific kinetic data for Azidoethyl-SS-ethylamine is not readily available in the

literature, the following table provides representative second-order rate constants for SPAAC

reactions with different cyclooctynes and a model azide (benzyl azide), which can serve as a

general guide. The reactivity is highly dependent on the specific strained alkyne used.
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Cyclooctyne Reagent Abbreviation
Second-Order Rate
Constant (k2) with Benzyl
Azide (M⁻¹s⁻¹)

Dibenzocyclooctyne DBCO ~0.1 - 1.0[14][15][16][17]

Bicyclononyne BCN ~0.01 - 0.1[16][17]

Note: These are approximate values and can vary depending on the solvent, temperature, and

specific molecular context.[14]

Cleavage of the Disulfide Bond
A key feature of conjugates synthesized with Azidoethyl-SS-ethylamine is the cleavable

disulfide bond. This bond is stable in the oxidizing environment of the bloodstream but is

susceptible to reduction in the intracellular environment, where the concentration of reducing

agents like glutathione (GSH) is significantly higher (millimolar range compared to micromolar

in plasma).[8][9] This differential stability is the basis for the targeted release of therapeutic

payloads inside cells.

Mechanism of Glutathione-Mediated Cleavage

Glutathione, a tripeptide, acts as a reducing agent, cleaving the disulfide bond through a thiol-

disulfide exchange reaction. This process releases the payload from the biomolecule.

Experimental Protocol: In Vitro Cleavage Assay

Materials:

Disulfide-linked bioconjugate

Glutathione (GSH)

Reaction buffer: PBS, pH 7.4

Analytical system (e.g., HPLC, mass spectrometer)

Procedure:
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Prepare Solutions:

Dissolve the bioconjugate in the reaction buffer to a known concentration.

Prepare a stock solution of GSH in the reaction buffer.

Cleavage Reaction:

Add GSH to the bioconjugate solution to a final concentration that mimics intracellular

conditions (e.g., 1-10 mM).

Incubate the reaction at 37°C.

Analysis:

At various time points, take aliquots of the reaction mixture and analyze them by HPLC or

mass spectrometry to monitor the disappearance of the intact conjugate and the

appearance of the cleaved products. This allows for the determination of the cleavage

kinetics.

Quantitative Data on Disulfide Bond Cleavage

The rate of disulfide bond cleavage is influenced by steric hindrance around the disulfide bond

and the local environment. While specific kinetic data for Azidoethyl-SS-ethylamine
conjugates is limited, a study on a similar bis(azidoethyl)disulfide bridge showed that after 21

hours of exposure to glutathione, fluorescence of a quenched fluorophore recovered by 76%,

indicating significant cleavage.[18]

Applications in Drug Development and Research
The unique properties of Azidoethyl-SS-ethylamine make it a versatile tool for various

applications.

Antibody-Drug Conjugates (ADCs)
A major application of Azidoethyl-SS-ethylamine is in the construction of ADCs.[1][2][4][5] In a

typical strategy, the amine group of the linker is first reacted with an activated form of a

cytotoxic drug. The resulting drug-linker construct, now bearing an azide group, is then
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"clicked" onto an antibody that has been functionalized with an alkyne or cyclooctyne. Upon

binding to a target antigen on a cancer cell and subsequent internalization, the disulfide bond is

cleaved in the reducing intracellular environment, releasing the potent drug and leading to cell

death.[19][20]

Targeted Drug Delivery
Beyond ADCs, Azidoethyl-SS-ethylamine can be used to create other targeted drug delivery

systems. For example, it can be used to attach drugs to nanoparticles, polymers, or other

targeting moieties that recognize specific cells or tissues. The cleavable disulfide bond ensures

that the drug is released at the desired site of action.

Cellular Imaging and Probing Biological Systems
The bioorthogonal nature of the click chemistry enabled by the azide group makes Azidoethyl-
SS-ethylamine suitable for labeling and imaging biomolecules in living cells.[11][12][13] A

fluorescent dye can be attached to a biomolecule of interest using this linker, allowing for the

visualization of its localization and trafficking within the cell. The cleavable nature of the linker

can also be exploited to design "smart" probes that become fluorescent only after entering the

reducing environment of the cell.

Characterization of Bioconjugates
Thorough characterization of the bioconjugates formed using Azidoethyl-SS-ethylamine is

crucial to ensure their quality and functionality.
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Analytical Technique Information Obtained

Mass Spectrometry (MS)

Confirms the successful conjugation and

provides the exact mass of the conjugate,

allowing for the determination of the number of

attached molecules (e.g., drug-to-antibody ratio,

DAR).[21][22]

Hydrophobic Interaction Chromatography (HIC)-

HPLC

A powerful technique for determining the DAR

distribution in ADC preparations. Species with

different numbers of conjugated drugs will have

different hydrophobicities and will elute at

different times.[3][10][15][23][24]

Size-Exclusion Chromatography (SEC)-HPLC
Used to assess the purity of the conjugate and

to detect the presence of aggregates.

UV-Vis Spectroscopy

Can be used to estimate the DAR if the drug

and the biomolecule have distinct absorbance

maxima.

Visualizations
Logical Workflow for ADC Synthesis
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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
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Caption: ADC Internalization and Payload Release Pathway.
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Experimental Workflow for Characterization
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Caption: Analytical Workflow for ADC Characterization.

Conclusion
Azidoethyl-SS-ethylamine is a powerful and versatile tool in the bioconjugation toolbox. Its

heterobifunctional nature, combined with the cleavable disulfide linker, provides researchers

and drug developers with a high degree of control over the construction of complex

biomolecular conjugates. The orthogonality of its reactive groups allows for sequential

conjugation strategies, which are particularly valuable in the synthesis of sophisticated drug

delivery systems like ADCs. As the demand for targeted therapeutics and advanced biological

probes continues to grow, the applications of well-designed linkers such as Azidoethyl-SS-
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ethylamine are poised to expand further, driving innovation in medicine and biological

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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